molecular formula C16H26O6 B12124495 1-Phenyl-2,6,9,12-tetraoxatetradecane-4,14-diol CAS No. 75506-89-7

1-Phenyl-2,6,9,12-tetraoxatetradecane-4,14-diol

Cat. No.: B12124495
CAS No.: 75506-89-7
M. Wt: 314.37 g/mol
InChI Key: OZOWNSQDUGHOIG-UHFFFAOYSA-N
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Description

1-Phenyl-2,6,9,12-tetraoxatetradecane-4,14-diol is a synthetic polyether diol featuring a 14-carbon backbone interspersed with four oxygen atoms at positions 2, 6, 9, and 12. The molecule is substituted with a phenyl group at position 1 and hydroxyl groups at positions 4 and 13. This structure confers unique physicochemical properties, such as enhanced hydrophobicity due to the aromatic phenyl group and hydrogen-bonding capacity from the diol moieties.

Properties

CAS No.

75506-89-7

Molecular Formula

C16H26O6

Molecular Weight

314.37 g/mol

IUPAC Name

1-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-3-phenylmethoxypropan-2-ol

InChI

InChI=1S/C16H26O6/c17-6-7-19-8-9-20-10-11-21-13-16(18)14-22-12-15-4-2-1-3-5-15/h1-5,16-18H,6-14H2

InChI Key

OZOWNSQDUGHOIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC(COCCOCCOCCO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,9,12-Tetraoxatetradecane-4,14-diol, 1-phenyl- typically involves the reaction of phenyl-substituted epoxides with polyether diols under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the opening of the epoxide ring and subsequent formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6,9,12-Tetraoxatetradecane-4,14-diol, 1-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

2,6,9,12-Tetraoxatetradecane-4,14-diol, 1-phenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6,9,12-Tetraoxatetradecane-4,14-diol, 1-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and ether linkages allow it to form hydrogen bonds and other interactions with biological molecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-Phenyl-2,6,9,12-tetraoxatetradecane-4,14-diol with structurally related compounds, emphasizing functional groups, chain length, and substituent effects.

Functional Group Variations

Compound Name Functional Groups Key Properties/Applications Evidence ID
1-Phenyl-2,5,8,11-tetraoxatetradecan-14-oic acid Carboxylic acid at C14 Higher acidity; potential for esterification or salt formation
14-Bromo-3,6,9,12-tetraoxatetradecan-1-ol Bromo substituent at C14 Reactivity in nucleophilic substitutions; precursor for cross-coupling reactions
14-Amino-3,6,9,12-tetraoxatetradecan-1-oic acid Amino and carboxylic acid groups Bifunctional reactivity; possible use in peptide-like conjugates

Key Insight: The diol groups in the target compound enhance hydrogen-bonding capacity compared to mono-ol derivatives (e.g., Triton X-100 ), making it more hydrophilic. Conversely, the phenyl group introduces steric hindrance and aromaticity, reducing water solubility relative to linear aliphatic analogs .

Chain Length and Oxygen Placement

Compound Name Chain Length Oxygen Positions Molecular Weight Evidence ID
3,6,9,12-Tetraoxatetradecane-1,14-diol 14-carbon 3,6,9,12 238.28 g/mol
3,6,9,12-Tetraoxahexadecane-1,14-diol 16-carbon 3,6,9,12 Not provided

Key Insight : Increasing chain length (e.g., from 14 to 16 carbons) typically lowers melting points and enhances flexibility. The target compound’s oxygen placement at positions 2,6,9,12 (vs. 3,6,9,12 in ) may alter ether linkage symmetry, affecting crystallinity and solubility.

Substituent Effects

Compound Name Substituent Molecular Weight Applications Evidence ID
14-(Nonylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol Nonylphenoxy group 440.61 g/mol Surfactant (e.g., industrial cleaners)
Triton X-100 (from ) Branched octylphenol ethoxylate ~625 g/mol Nonionic surfactant (biochemical lysis)
Target Compound Phenyl group ~300–350 g/mol* Hypothesized use in specialty surfactants or drug delivery N/A

Key Insight: The phenyl group in the target compound likely reduces biodegradability compared to nonylphenol-based surfactants (e.g., ), which are controversial due to environmental persistence. However, the smaller phenyl substituent may improve biocompatibility relative to bulkier branched alkyl chains (e.g., Triton X-100 ).

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